molecular formula C9H9ClN2 B172502 Isoquinolin-5-amine hydrochloride CAS No. 152814-23-8

Isoquinolin-5-amine hydrochloride

Cat. No. B172502
M. Wt: 180.63 g/mol
InChI Key: KTTWAKYMVKDTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H9ClN2 . It is used in various scientific research applications due to its unique properties and structure, making it valuable in drug discovery and synthesis processes.


Synthesis Analysis

The synthesis of Isoquinolin-5-amine hydrochloride typically involves the reduction of the 4-nitrosoaniline with sodium dithionite to produce 4-aminophenyl hydroxylamine, followed by a multi-step transformation to form Isoquinolin-5-amine hydrochloride. There are also other synthetic strategies using versatile approaches .


Molecular Structure Analysis

The molecular structure of Isoquinolin-5-amine hydrochloride exhibits an extremely planar isoquinoline core . The most significant deviation is found in the -NH2 groups, which present a noticeable pyramidalization around the N atom .


Chemical Reactions Analysis

Isoquinolin-5-amine hydrochloride is a versatile chemical compound used in various scientific research applications. It offers a wide range of possibilities due to its unique properties and structure, making it valuable in drug discovery and synthesis processes.


Physical And Chemical Properties Analysis

Isoquinolin-5-amine hydrochloride has an average mass of 180.634 Da and a monoisotopic mass of 180.045425 Da . It is a solid at room temperature .

Scientific Research Applications

Biophysical Interactions and Binding Mechanisms

Isoquinolin-5-amine hydrochloride and its derivatives demonstrate significant interactions with biological proteins. Karthikeyan et al. (2021) examined the binding interaction of a synthesized isoquinolin-5-amine derivative with bovine serum albumin (BSA) and prostaglandin H2 synthase-1 (PTGS1). They used biophysical techniques like emission spectroscopy, molecular docking, and molecular dynamics simulations to understand the binding affinity and stability of the drug in the BSA-PTGS1 complex system. The study emphasizes the importance of hydrophobic interactions and the static quenching mechanism between the drug and BSA, contributing valuable insights into drug-protein interaction dynamics (Karthikeyan et al., 2021).

Chemotherapeutic Potential

Isoquinolin-5-amine hydrochloride derivatives are also explored for their chemotherapeutic applications. Hassaneen et al. (2013) synthesized novel derivatives of isoquinoline, like Isoquinoline[2,1-g][1,6]naphthyridine, and evaluated their in vitro antitumor activities. The research unveils the potential of these derivatives as antitumor agents, adding to the repertoire of isoquinoline-based compounds in cancer research (Hassaneen et al., 2013).

Synthesis and Modification for Therapeutic Applications

The synthesis and structural modification of isoquinolin-5-amine hydrochloride derivatives extend their applicability in therapeutic domains. Mahmoud et al. (2018) focused on synthesizing novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives and assessing their antitumor activities against a panel of human tumor cell lines. The study highlights the synthetic versatility of isoquinoline derivatives and their potential efficacy as antitumor agents (Mahmoud et al., 2018).

Safety And Hazards

Isoquinolin-5-amine hydrochloride is harmful if swallowed, fatal in contact with skin, causes skin irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and ensure adequate ventilation .

Future Directions

Isoquinolin-5-amine hydrochloride and its derivatives have shown a broad range of structural diversity, biological, and pharmaceutical activities . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

isoquinolin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWAKYMVKDTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639975
Record name Isoquinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-5-amine hydrochloride

CAS RN

58143-00-3, 152814-23-8
Record name 5-Isoquinolinamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58143-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.